2-Hydroxybenzophenone

Description

- 2-Hydroxybenzophenone forms copolymer 2-hydroxy, 3-allyl, 4,4′ -dimethoxybenzophenone with methyl methacrylate.

- It forms photostabilizer compounds with 2,2,6,6-tetramethylpiperidine under phase transfer catalysis conditions.

- It reacts with 3-aminophenyl boronic acid to form macrocyclic boronates.

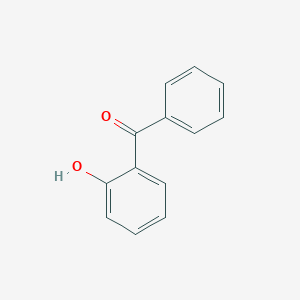

Structure

3D Structure

Propriétés

IUPAC Name |

(2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIAMFHSAAEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047879 | |

| Record name | 2-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00001 [mmHg] | |

| Record name | 2-Hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-99-7 | |

| Record name | 2-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-hydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV22W4V05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxybenzophenone, a key chemical intermediate and ultraviolet (UV) absorber. This document details established synthetic protocols, presents key characterization data in a structured format, and includes visualizations of the experimental workflows.

Introduction

This compound is a pale yellow crystalline solid widely utilized in various industrial applications, particularly as a UV stabilizer in plastics, coatings, and cosmetic formulations. Its ability to absorb harmful UV radiation and dissipate it as heat makes it an effective photostabilizer, preventing the degradation of materials and protecting against photodamage. In the pharmaceutical and drug development sectors, the benzophenone (B1666685) scaffold is a common structural motif in various biologically active molecules. A thorough understanding of its synthesis and a comprehensive characterization are crucial for its effective application and for the development of novel derivatives.

This guide focuses on two primary and classical methods for the synthesis of this compound: the Friedel-Crafts acylation and the Fries rearrangement. It provides detailed experimental protocols for both methods, along with a comprehensive summary of its physicochemical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially significant methods are the Friedel-Crafts acylation of phenol (B47542) with benzoyl chloride and the Fries rearrangement of phenyl salicylate (B1505791).

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of phenol with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. However, it can also coordinate with the Lewis acid, which can complicate the reaction. To circumvent this, the reaction is often carried out by first protecting the hydroxyl group or by using specific reaction conditions that favor the desired product. An alternative approach is the acylation of benzene (B151609) with 2-hydroxybenzoyl chloride (salicyloyl chloride)[1].

Experimental Protocol: Friedel-Crafts Acylation of Benzene with 2-Hydroxybenzoyl Chloride [1]

This protocol describes the synthesis of this compound starting from benzene and 2-hydroxybenzoyl chloride.

Materials:

-

Benzene (anhydrous)

-

2-Hydroxybenzoyl chloride (Salicyloyl chloride)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Crushed ice

-

Concentrated Hydrochloric acid

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice-water bath.

-

Addition of Reactants: To the stirred suspension, slowly add a solution of 2-hydroxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. After the addition is complete, add benzene (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction: After the complete addition of reactants, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Yield: 39-52%[1].

Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone with a Lewis acid catalyst[2]. For the synthesis of this compound, phenyl salicylate is the starting material, which rearranges to form the ortho- and para-isomers. The ortho-isomer (this compound) is often the major product, especially at higher temperatures.

Experimental Protocol: Fries Rearrangement of Phenyl Salicylate

This protocol details the synthesis of this compound via the Fries rearrangement of phenyl salicylate.

Materials:

-

Phenyl salicylate

-

Aluminum chloride (anhydrous)

-

Nitrobenzene (B124822) (as solvent)

-

Dilute Hydrochloric acid

-

Ethanol (B145695) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place phenyl salicylate (1.0 equivalent) and nitrobenzene.

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions to the flask with gentle swirling. An exothermic reaction will occur.

-

Reaction: Heat the reaction mixture in an oil bath at 120-130°C for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.

-

Isolation of Crude Product: The nitrobenzene is removed by steam distillation. The remaining solid crude product is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from ethanol to yield pale yellow crystals.

Yield: The yield of the rearrangement is typically moderate to good, with the ratio of ortho to para isomers depending on the reaction conditions.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₂ | [3] |

| Molar Mass | 198.22 g/mol | [3] |

| Appearance | Yellow solid | |

| Melting Point | 37-39 °C | [3] |

| Boiling Point | 171-173 °C at 12 mmHg | [3] |

| Solubility | Insoluble in water |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the hydroxyl proton. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen results in a significant downfield shift of the hydroxyl proton signal.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.05 | s (singlet) | -OH |

| 7.69 - 7.50 | m (multiplet) | Aromatic protons |

| 7.07 | d (doublet) | Aromatic proton |

| 6.87 | t (triplet) | Aromatic proton |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (carbonyl carbon) |

| ~163 | C-OH (aromatic carbon) |

| 118 - 138 | Aromatic carbons |

Note: The provided values are approximate. For a detailed spectrum, refer to specialized databases.

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3600 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |

| ~3060 | C-H stretch (aromatic) |

| ~1630 | C=O stretch (conjugated ketone, shifted to lower frequency due to hydrogen bonding) |

| 1400-1600 | C=C stretch (aromatic ring) |

| 1150-1350 | C-O stretch (phenol) |

The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol shows characteristic absorption maxima.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |

| ~260 | - | - | [4] |

| ~325 | - | - |

Note: The absorption maxima can be influenced by the solvent.[5]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for Friedel-Crafts acylation and Fries rearrangement offer established methods for its preparation. The tabulated physical and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The visualized workflows provide a clear and concise summary of the experimental processes. This comprehensive information is intended to support professionals in the fields of chemical synthesis, materials science, and drug development in their research and development endeavors involving this important chemical compound.

References

Spectroscopic Properties of 2-Hydroxybenzophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-hydroxybenzophenone derivatives. These compounds are of significant interest due to their widespread applications as UV absorbers in sunscreens, photostabilizers in polymers, and as scaffolds in medicinal chemistry. A deep understanding of their spectroscopic behavior is crucial for quality control, mechanistic studies, and the rational design of new derivatives with tailored properties. This guide focuses on the key techniques of UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical processes.

Core Spectroscopic Characteristics

This compound and its derivatives possess a unique intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This structural feature is central to their characteristic spectroscopic properties, particularly their strong UV absorption and their tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT).

UV-Visible Absorption Spectroscopy

This compound derivatives are potent absorbers of ultraviolet radiation, a property that underpins their use as sunscreen agents. Their UV-Vis spectra are typically characterized by strong absorption bands in the UVA and UVB regions. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the aromatic rings.

| Compound | Solvent | λmax (nm) | Reference |

| This compound | --- | 260 | [1] |

| 5-Bromo-2-hydroxybenzophenone | Acetonitrile | Not specified | [2] |

| 5-Chloro-2-hydroxybenzophenone | Acetonitrile | Not specified | [2] |

| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | --- | 288, 350 | |

| 2,4-Dihydroxybenzophenone | --- | Not specified | [2] |

| 2-Hydroxy-4-(octyloxy)benzophenone | Acetonitrile | Not specified | [2] |

| 5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) | THF | Below 300, 318-400 | [1] |

| 5-(9-Phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz) | THF | Below 300, 318-400 | [1] |

| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) | THF | Below 300, 318-400 | [1] |

Table 1: UV-Visible Absorption Maxima (λmax) of Selected this compound Derivatives.

Fluorescence Spectroscopy and Excited-State Intramolecular Proton Transfer (ESIPT)

A key photophysical process in this compound derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the 2-hydroxyl group is rapidly transferred to the carbonyl oxygen, forming a transient keto-tautomer. This process is often associated with dual fluorescence emission, corresponding to the de-excitation of both the initial enol form and the proton-transferred keto form. The ESIPT phenomenon is a critical factor in their photostability, as it provides an efficient non-radiative decay pathway.[3][4]

| Compound | State | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | Reference |

| BPOH-TPA | Solid | 365 | 550 | Low | [1][5] |

| BPOH-PhCz | Solid | 365 | 558 | Low | [1][5] |

| BPOH-SF | Solid | 365 | 582 | Low | [1][5] |

| BPOH-TPA | Solid | Increased Power | 550-582 (high-energy), 625-638 (low-energy) | --- | [3] |

| BPOH-PhCz | Solid | Increased Power | 550-582 (high-energy), 625-638 (low-energy) | --- | [3] |

| BPOH-SF | Solid | Increased Power | 550-582 (high-energy), 625-638 (low-energy) | --- | [3] |

Table 2: Fluorescence Emission Properties of Selected this compound Derivatives.

The emission characteristics of these derivatives can be sensitive to the excitation wavelength and the local environment, making them interesting candidates for fluorescent probes and smart materials.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons provide detailed information about the molecular framework and the electronic environment of the nuclei. The proton of the 2-hydroxyl group typically appears as a downfield singlet due to the intramolecular hydrogen bonding.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | Reference |

| 5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) | DMSO-d₆ | 10.35 (s, 1H), 7.62–7.57 (m, 1H), 7.46 (d, J = 4.4 Hz, 4H), 7.39 (td, J = 7.5, 1.9 Hz, 1H), 7.36–7.28 (m, 3H), 7.18–7.09 (m, 6H), 6.86 (t, J = 7.3 Hz, 2H), 6.79 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 7.9 Hz, 4H) | [1] |

| 5-(9-Phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz) | DMSO-d₆ | 10.34 (s, 1H), 8.52 (d, J = 1.9 Hz, 1H), 8.33 (dt, J = 7.8, 1.0 Hz, 1H), 7.89–7.79 (m, 3H), 7.72–7.62 (m, 7H), 7.55 (td, J = 7.5, 3.8 Hz, 3H), 7.46–7.36 (m, 3H), 7.29 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H), 7.11 (d, J = 8.5 Hz, 1H) | [1] |

| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) | DMSO-d₆ | 10.64 (s, 1H), 8.45–8.32 (m, 2H), 8.08–8.00 (m, 1H), 7.88–7.80 (m, 3H), 7.72 (d, J = 2.4 Hz, 1H), 7.69–7.53 (m, 7H), 7.20 (d, J = 8.5 Hz, 1H) | [1] |

| Azo dye from 2,4-dihydroxybenzophenone | --- | 12.223 and 10.850 | [2] |

| Azo dye from 2-hydroxy-4-methoxybenzophenone | --- | 12.092 | [2] |

Table 3: ¹H NMR Chemical Shifts of Selected this compound Derivatives.

| Compound | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| This compound | Aromatic carbons at δC 162, Carbonyl group at δC 182.9 | [6] |

Table 4: Representative ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectra of this compound derivatives provide valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

-

O-H Stretching: A broad band, often in the range of 3200-3600 cm⁻¹, corresponding to the intramolecularly hydrogen-bonded hydroxyl group.

-

C=O Stretching: A strong absorption band typically found between 1630-1680 cm⁻¹. The position of this band can be influenced by conjugation and hydrogen bonding.

-

C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: This vibration usually appears in the 1200-1300 cm⁻¹ range.

| Functional Group | Typical Absorption Range (cm⁻¹) |

| O-H (intramolecular H-bond) | 3200 - 3600 (broad) |

| C=O (conjugated ketone) | 1630 - 1680 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (phenol) | 1200 - 1300 |

Table 5: Characteristic Infrared Absorption Frequencies for this compound Derivatives.

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic experiments discussed in this guide.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Methodology:

-

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stable output.

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile, or cyclohexane).

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative with a known concentration (e.g., 1 mg/mL) in the selected solvent.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Fluorescence Spectroscopy

Objective: To measure the emission and excitation spectra and determine the fluorescence quantum yield.

Methodology:

-

Instrument Preparation: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).

-

For solid-state measurements, a powder sample can be placed in a solid sample holder.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the desired excitation wavelength (often the λmax from the UV-Vis spectrum).

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to collect the emitted fluorescence.

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectra of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound derivative (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay, pulse width).

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Data Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Set the appropriate acquisition parameters. ¹³C NMR typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of a solid or liquid sample to identify functional groups.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum:

-

With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample.

-

-

Data Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule using a correlation chart.

-

Visualizing Key Processes and Workflows

Excited-State Intramolecular Proton Transfer (ESIPT) Signaling Pathway

The ESIPT process is a fundamental photochemical signaling pathway for this compound derivatives, enabling the dissipation of absorbed UV energy.

Caption: The ESIPT photocycle in this compound derivatives.

General Experimental Workflow for Spectroscopic Analysis

The systematic spectroscopic characterization of a this compound derivative follows a logical workflow to obtain comprehensive structural and photophysical information.

Caption: Workflow for the spectroscopic characterization of derivatives.

References

- 1. This compound Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy-Dependent Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

2-Hydroxybenzophenone mechanism of action as a UV absorber

An In-depth Technical Guide to the UV Absorption Mechanism of 2-Hydroxybenzophenone

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound and its derivatives are a critical class of organic compounds utilized as ultraviolet (UV) absorbers in various applications, including sunscreens, plastics, and coatings, to protect materials and formulations from photodegradation. Their efficacy lies in their molecular structure, which facilitates a highly efficient photophysical process for dissipating harmful UV energy. The primary mechanism of action is an ultrafast, reversible Excited-State Intramolecular Proton Transfer (ESIPT) reaction. Upon absorption of a UV photon, the molecule undergoes a tautomerization from its ground-state enol form to an excited-state keto tautomer. This excited species then rapidly decays non-radiatively back to the ground state, releasing the absorbed energy as harmless heat and regenerating the original enol form for subsequent UV absorption cycles. This process is exceptionally efficient, characterized by a very low fluorescence quantum yield, ensuring that the absorbed energy does not lead to unwanted photochemical reactions. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The photoprotective action of this compound is fundamentally governed by the ESIPT process. The molecule possesses a phenolic hydroxyl group ortho to a carbonyl group, which form a strong intramolecular hydrogen bond in the ground state (Enol form, E).[1]

The process unfolds in a four-stage cycle:

-

Photoexcitation : The molecule absorbs a UV photon (typically in the UVA or UVB range), promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This creates a short-lived excited state of the enol form (E*).

-

Proton Transfer : In this excited state, the electron density shifts, significantly increasing the basicity of the carbonyl oxygen and the acidity of the phenolic proton. This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an excited keto tautomer (K*).[2][3] This transfer is extremely rapid, occurring on the picosecond or even femtosecond timescale.

-

Non-Radiative Decay : The excited keto form (K*) is unstable and rapidly returns to its ground state (K) via non-radiative pathways, primarily through vibrational relaxation (internal conversion). This step is crucial as it dissipates the absorbed UV energy as heat.[4]

-

Reverse Tautomerization : The ground-state keto tautomer (K) is energetically less stable than the enol form (E). It quickly undergoes a reverse proton transfer to regenerate the original ground-state enol structure, completing the cycle.[1]

This cyclic process allows a single molecule of this compound to absorb and safely dissipate multiple UV photons, granting it high photostability and making it an effective UV absorber.[1]

Quantitative Photophysical & Photochemical Data

The efficiency of a UV absorber is defined by key quantitative parameters, including its absorption spectrum, molar absorptivity, and photostability. While data for the parent this compound is distributed across various studies, the following table summarizes key properties for it and related, commercially significant derivatives. The extremely efficient ESIPT pathway results in very low photoluminescence quantum yields (ΦPL) for these compounds.[5][6][7]

| Parameter | This compound (Parent) | 2,4-Dihydroxybenzophenone (BP-1) | 2-Hydroxy-4-methoxybenzophenone (BP-3 / Oxybenzone) | Reference(s) |

| CAS Number | 117-99-7 | 131-56-6 | 131-57-7 | [2][8] |

| Molecular Weight | 198.22 g/mol | 214.22 g/mol | 228.24 g/mol | [2][8] |

| Melting Point | 37-39 °C | ~144 °C | ~65 °C | [2][8][9] |

| Max. Absorption (λmax) | ~260 nm, ~325 nm | 322.0 nm (in ethanol) | 288 nm, 325 nm | [2][10][11] |

| Molar Absorptivity (ε) | Not explicitly found | Not explicitly found | 20,381 M⁻¹cm⁻¹ (at 290 nm) | [2] |

| Fluorescence Quantum Yield (ΦPL) | Very low (used as a non-emissive reference) | Very low | Very low | [5][12] |

Experimental Protocols for Evaluation

The characterization of a UV absorber like this compound involves a series of standardized experiments to determine its efficacy and stability.

Protocol for UV-Visible Spectroscopy

This protocol determines the absorption spectrum and molar absorptivity (ε) of the compound.[13][14]

-

Preparation of Stock Solution : Accurately weigh a precise amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol (B145695) or acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1x10⁻³ M).

-

Preparation of Serial Dilutions : Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M) using the same solvent.

-

Instrument Setup :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.[15]

-

Select the desired wavelength range for scanning (e.g., 200-450 nm).

-

-

Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction to zero the instrument.[15]

-

Sample Measurement :

-

Rinse the sample cuvette with a small amount of the most dilute solution, then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for all prepared dilutions, moving from lowest to highest concentration.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

According to the Beer-Lambert Law (A = εcl), plot absorbance (A) at λmax versus concentration (c).

-

The slope of the resulting linear regression line will be the molar absorptivity (ε), assuming a path length (l) of 1 cm.

-

Protocol for Photostability Testing (ICH Q1B)

This protocol assesses the compound's stability upon exposure to a standardized light source.[3][16][17][18]

-

Sample Preparation :

-

Substance : Prepare a thin, uniform layer (not more than 3 mm) of the solid this compound in a chemically inert, transparent container (e.g., quartz dish).[18]

-

Solution : Prepare a solution of known concentration in a suitable solvent in a quartz cuvette.

-

Dark Control : Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control, protecting it from light but exposing it to the same thermal conditions.[17]

-

-

Exposure Conditions :

-

Place the sample and the dark control in a calibrated photostability chamber.

-

Expose the samples to a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).

-

The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[3][18]

-

-

Post-Exposure Analysis :

-

After exposure, analyze both the light-exposed sample and the dark control.

-

Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound.

-

Assess for the appearance of any degradation products.

-

-

Data Analysis :

-

Calculate the percentage of degradation by comparing the concentration of the parent compound in the exposed sample to the dark control.

-

A low percentage of degradation indicates high photostability.

-

Protocol for Laser Flash Photolysis (LFP)

LFP is used to study the short-lived transient species (e.g., the excited triplet state) involved in the photochemical process.[19][20][21]

-

Sample Preparation : Prepare a dilute, optically clear solution of this compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The solution should be deoxygenated by bubbling with nitrogen or argon gas to prevent quenching of excited states by oxygen.

-

Instrument Setup :

-

The LFP setup consists of a high-energy pulsed laser for excitation (the "pump," e.g., an Nd:YAG laser at 355 nm) and a continuous lamp for analysis (the "probe").[22]

-

The probe beam passes through the sample and into a monochromator and detector (e.g., a photomultiplier tube) connected to a fast oscilloscope.

-

-

Data Acquisition :

-

A short (nanosecond) laser pulse excites the sample, generating transient species.[20]

-

The oscilloscope records the change in the probe beam's intensity over time (from nanoseconds to milliseconds) at a specific wavelength. This measures the transient absorption.

-

-

Data Analysis :

-

By scanning the detection wavelength, a time-resolved absorption spectrum of the transient species can be constructed.

-

The decay kinetics of the transient absorption signal provide the lifetime of the excited state. For 2-hydroxybenzophenones, the primary transient observed is often the triplet state, as the ESIPT process is too fast to resolve with typical nanosecond systems.[1]

-

Conclusion

The mechanism of action for this compound as a UV absorber is a robust and elegant example of molecular photophysics. The core process of Excited-State Intramolecular Proton Transfer provides a highly efficient, cyclic pathway for the conversion of damaging UV radiation into benign thermal energy. This rapid, non-destructive energy dissipation pathway is responsible for the compound's high photostability and efficacy. A thorough understanding of this mechanism, quantified through rigorous experimental evaluation, is essential for researchers and developers aiming to design and formulate advanced photoprotective systems.

References

- 1. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. smashingscience.org [smashingscience.org]

- 5. Frontiers | this compound Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 6. This compound Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. ej-eng.org [ej-eng.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 17. youtube.com [youtube.com]

- 18. ikev.org [ikev.org]

- 19. Virtual Labs [oc-amrt.vlabs.ac.in]

- 20. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. scielo.br [scielo.br]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzophenone (2-HOBP) is an aromatic ketone of significant interest due to its potent ultraviolet (UV) absorbing properties. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of 2-HOBP and its derivatives. A central focus is the highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which is pivotal to its photostability. This document details the absorption and emission properties, photochemical reactivity, and relevant experimental protocols for the characterization of this class of compounds. Furthermore, it explores the implications of these properties in the context of drug development, particularly concerning formulation photostability and potential therapeutic applications.

Introduction

This compound and its derivatives are widely utilized as photostabilizers in various industrial and pharmaceutical applications to protect materials and formulations from UV degradation.[1] Their efficacy stems from a unique photophysical pathway that allows for the rapid and efficient dissipation of absorbed UV energy as heat, thereby preventing detrimental photochemical reactions. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), involves the transfer of a proton from the phenolic hydroxyl group to the carbonyl oxygen upon photoexcitation.[2][3] Understanding the intricacies of this mechanism, along with other photophysical and photochemical behaviors, is crucial for researchers and professionals in materials science and drug development.

Photophysical Properties

The photophysical behavior of this compound is dominated by the ESIPT process. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the molecule undergoes a rapid intramolecular proton transfer from the hydroxyl group to the carbonyl group, forming an excited-state keto-tautomer. This process is exceptionally fast, occurring on the order of 10¹² s⁻¹.[3]

This keto-tautomer then undergoes rapid internal conversion to its ground state, releasing the absorbed energy as heat, and subsequently tautomerizes back to the original enol form. This cyclical process is the primary deactivation pathway for the excited state and is responsible for the high photostability of 2-hydroxybenzophenones.

Due to the efficiency of the ESIPT process, fluorescence from the initially excited enol form is largely quenched, resulting in very low fluorescence quantum yields for 2-HOBP and its derivatives.[2][4]

UV-Visible Absorption

This compound exhibits strong absorption in the UVA and UVB regions of the electromagnetic spectrum. The absorption spectrum is characterized by π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group.[1][5] The exact absorption maxima (λmax) and molar extinction coefficients (ε) are solvent-dependent. While specific data for the parent this compound is dispersed, the following table summarizes the photophysical properties of some of its derivatives, which are expected to exhibit similar behavior.

| Compound | Solvent | λabs (nm) | λem (nm) | Φf (%) | τ (ns) |

| BPOH-TPA[2] | THF | 385 | 464 | 1.2 | 1.8 |

| BPOH-PhCz[2] | THF | 360 | 480 | 2.5 | 2.1 |

| BPOH-SF[2] | THF | 350 | 518 | 0.8 | 1.5 |

Table 1: Photophysical data for this compound derivatives in Tetrahydrofuran (THF). λabs: Absorption maximum, λem: Emission maximum, Φf: Fluorescence quantum yield, τ: Excited-state lifetime.

Fluorescence Emission

As a consequence of the rapid and efficient ESIPT process, the fluorescence quantum yield of this compound and its derivatives is typically very low.[2] The observed emission is often a dual fluorescence, with a weaker, higher-energy band corresponding to the enol form and a stronger, red-shifted band from the keto-tautomer.[2][6] The excited-state lifetimes of these compounds are generally in the nanosecond range.[2][6]

Photochemical Properties

While the primary de-excitation pathway for this compound is the non-radiative ESIPT process, a minor photochemical pathway can occur.

Photodegradation

A secondary, less efficient photochemical process involves the homolytic cleavage of the O-H bond, leading to the formation of phenoxyl radicals.[3] This photodegradative pathway is a monophotonic process. Although it occurs with a low quantum yield, the generation of reactive radical species can have implications for the long-term stability and compatibility of 2-HOBP in various formulations.

Triplet State and Reactivity

In some benzophenone (B1666685) derivatives, intersystem crossing to the triplet state can compete with ESIPT. The triplet state of benzophenones is known to be an effective photosensitizer and can undergo hydrogen abstraction reactions from suitable donor molecules.[7][8] However, for 2-hydroxybenzophenones, the ultrafast ESIPT process significantly depopulates the singlet excited state, thereby reducing the efficiency of intersystem crossing and subsequent triplet-mediated photochemistry.[7]

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the UV-Visible absorption spectrum of this compound.[9][10][11]

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, cyclohexane).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for the absorbance of the solvent.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration. From this, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 AU.

-

Spectrum Acquisition: Record the absorption spectrum of each sample solution over the desired wavelength range (e.g., 200-450 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Instrumentation: A spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.[4][12][13][14]

Instrumentation: A spectrofluorometer and a UV-Visible spectrophotometer.

Procedure:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Absorbance Matching: Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 AU.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) where Φr is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.

-

Relevance in Drug Development

The photophysical and photochemical properties of this compound are highly relevant to the pharmaceutical industry.

Photostabilization of Drug Formulations

Many active pharmaceutical ingredients (APIs) are susceptible to photodegradation, which can lead to loss of potency and the formation of toxic byproducts. 2-Hydroxybenzophenones are incorporated into topical and other formulations to act as photostabilizers. By absorbing harmful UV radiation and dissipating the energy harmlessly as heat, they protect the API from degradation.

Antimicrobial Activity

Recent studies have shown that some hydroxybenzophenone derivatives possess antimicrobial properties.[15][16] For instance, 2,2',4-trihydroxybenzophenone (B1594374) has demonstrated activity against both Gram-positive and Gram-negative bacteria by acting on the bacterial cell wall.[15][16] This suggests a potential therapeutic application for these compounds, either alone or in synergy with other antibiotics. The mechanism is believed to involve the disruption of the bacterial cell membrane.[17][18][19]

Visualizations

Conclusion

This compound is a molecule with rich and important photophysical and photochemical properties, primarily governed by an efficient ESIPT mechanism that imparts significant photostability. This characteristic makes it an invaluable tool as a photostabilizer in pharmaceutical formulations. Furthermore, emerging research on the antimicrobial activities of its derivatives opens new avenues for its potential therapeutic application. A thorough understanding of its interaction with light, as detailed in this guide, is essential for leveraging its properties in research, drug development, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 3. A reevaluation of the photolytic properties of this compound-based UV sunscreens: are chemical sunscreens inoffensive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. edinst.com [edinst.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. ej-eng.org [ej-eng.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. iss.com [iss.com]

- 15. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chapter 3: Antimicrobial properties of hydroxyxanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel 2-Hydroxybenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of novel derivatives of 2-hydroxybenzophenone, a scaffold of significant interest in medicinal chemistry. This document details synthetic methodologies, quantitative biological activity data, and experimental protocols for assessing the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and discovery process.

Synthesis of Novel this compound Derivatives

The versatile this compound scaffold allows for a variety of synthetic modifications to generate novel derivatives with diverse biological activities. Key synthetic strategies include the alkylation of dihydroxybenzophenones, the formation of heterocyclic-fused derivatives, and transition metal-catalyzed cross-coupling reactions.

Synthesis of 2-Hydroxy-4-alkoxybenzophenones

A common route to 2-hydroxy-4-alkoxybenzophenones involves the selective alkylation of 2,4-dihydroxybenzophenone. This can be achieved using an alkyl halide in the presence of a base.[1][2][3] An alternative approach utilizes a dialkyl carbonate for the alkylation.[1]

Synthesis of 2,2'-Dihydroxybenzophenones

Derivatives with hydroxyl groups on both phenyl rings can be synthesized through various methods. One approach involves the reaction of salicylic (B10762653) acid with resorcinol.[4] Another method starts from m-dimethoxybenzene and oxalyl chloride to form a tetramethoxy intermediate, which is then demethylated.

Synthesis of Benzophenone-Thiazole Derivatives

For the synthesis of benzophenone (B1666685) derivatives containing a thiazole (B1198619) moiety, a multi-step process is typically employed. This involves the reaction of a substituted benzophenone with thiosemicarbazide, followed by cyclization with a 2-haloacetophenone derivative.[5][6][7]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the quantitative data for various derivatives against different targets.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4',6-Trihydroxy-4-methoxybenzophenone | HT-29 (Colon) | 30 | [8] |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][5][9]thiazin-4-one (DPBT) | HT-29 (Colon) | 40.81 | [10] |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][5][9]thiazin-4-one (DPBT) | LS180 (Colon) | 29.60 | [10] |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | MCF-7 (Breast) | >100 | [11] |

| 4-hydroxy-4'-methoxybenzophenone | MCF-7 (Breast) | >100 | [11] |

| Benzophenone-thiazole hybrid 5c | - | - | [12] |

| Benzophenone-thiazole hybrid 5e | - | - | [12] |

| Benzophenone-thiazole hybrid 5h | - | - | [12] |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes.

| Compound/Derivative | Enzyme | % Inhibition / IC50 (µM) | Reference |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | COX-2 | Selective Inhibition | [11] |

| 4-hydroxy-4'-methoxybenzophenone | COX-1 | Selective Inhibition | [11] |

| Benzophenone-thiazole hybrid 5c | PGE2 release | 82.8% inhibition | [12] |

| Benzophenone-thiazole hybrid 5e | PGE2 release | 83.1% inhibition | [12] |

| Benzophenone-thiazole hybrid 5h | PGE2 release | 82.1% inhibition | [12] |

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,2',4-Trihydroxybenzophenone | S. aureus | - | [9][13] |

| 2,2',4-Trihydroxybenzophenone | S. Typhimurium | - | [9][13] |

| Benzophenone thiosemicarbazone 2 | MRSA | 28.6% growth inhibition | [7] |

| Thiazolidin-4-one derivative 4e | MRSA | 28.7% growth inhibition | [7] |

| Trisubstituted thiazole derivative 6 | A. baumannii | 59% growth inhibition | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[16][17][18]

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme. Add the test compounds at various concentrations and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Reaction Termination and Measurement: After a 2-minute incubation at 37°C, stop the reaction by adding a saturated stannous chloride solution. The amount of prostaglandin (B15479496) produced is then quantified, typically using an ELISA-based method.[19]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.

-

Incubation: Incubate the plate at an appropriate temperature for 16 to 20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of a caspase cascade.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory effects of these compounds are often attributed to the inhibition of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Antimicrobial Mechanism: Bacterial Cell Wall Disruption

Phenolic compounds, including this compound derivatives, can exert their antimicrobial effects by disrupting the integrity of the bacterial cell wall and membrane.[25][26][27]

References

- 1. EP0846672A1 - Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone - Google Patents [patents.google.com]

- 2. CN100591650C - Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone - Google Patents [patents.google.com]

- 3. US3697599A - Process for preparing 2-hydroxy-4-alkoxybenzophenone - Google Patents [patents.google.com]

- 4. CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and Synergistic Activity of 2,2',4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]

- 17. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

Theoretical and Computational Elucidation of 2-Hydroxybenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzophenone (2-HBP) and its derivatives are a class of organic compounds of significant interest, primarily owing to their potent ultraviolet (UV) absorbing properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, spectroscopic properties, and photochemistry of 2-HBP. A central focus is placed on the critical roles of intramolecular hydrogen bonding (IHB) and the excited-state intramolecular proton transfer (ESIPT) mechanism, which are fundamental to its function as a photostabilizer. This document summarizes key quantitative data from computational studies, outlines detailed computational protocols, and presents visual representations of the underlying photochemical processes.

Introduction

This compound is a widely utilized UV absorber in various applications, including sunscreens, polymer stabilizers, and coatings. Its efficacy stems from its ability to absorb harmful UV radiation and dissipate the energy through a rapid and efficient photochemical cycle, preventing photodegradation of materials and protecting human skin. The key to this photostability lies in the presence of a phenolic hydroxyl group ortho to the carbonyl group, which facilitates a unique photophysical process known as excited-state intramolecular proton transfer (ESIPT).

Computational chemistry provides an indispensable toolkit for unraveling the intricate details of the molecular geometry, electronic structure, and photochemical dynamics of 2-HBP. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in elucidating the mechanisms that govern its UV absorption and energy dissipation pathways. This guide will delve into these computational approaches and the insights they provide.

Molecular Structure and Intramolecular Hydrogen Bonding

The defining structural feature of 2-HBP in its ground state is a strong intramolecular hydrogen bond (IHB) between the hydrogen of the phenolic hydroxyl group and the oxygen of the carbonyl group. This IHB creates a stable six-membered ring, which is crucial for the subsequent photochemical events.

Computational Analysis of Molecular Geometry

DFT calculations are routinely employed to determine the optimized ground-state geometry of 2-HBP. The B3LYP functional combined with the 6-311++G** basis set has been shown to provide results in excellent agreement with experimental data.[1][2] Key geometric parameters, such as bond lengths and angles within the hydrogen-bonded chelate ring, are critical indicators of the IHB strength.

Table 1: Calculated Key Geometrical Parameters of this compound

| Parameter | Value (B3LYP/6-311++G**) | Reference |

| O-H Bond Length (Å) | 0.998 | [1] |

| O···O Distance (Å) | 2.612 | [1] |

| O-H···O Angle (°) | 145.6 | [1] |

| C=O Bond Length (Å) | 1.245 | [1] |

Spectroscopic Signatures of Intramolecular Hydrogen Bonding

The presence and strength of the IHB are reflected in the vibrational and nuclear magnetic resonance (NMR) spectra of 2-HBP. Computational methods can accurately predict these spectroscopic features.

-

Vibrational Spectroscopy: The O-H stretching frequency in the infrared (IR) spectrum is significantly red-shifted and broadened due to the IHB. DFT calculations can reproduce this shift, providing a theoretical basis for experimental observations.

-

NMR Spectroscopy: The chemical shift of the hydroxyl proton is a sensitive probe of the hydrogen bond strength.[1] Theoretical calculations of the ¹H NMR spectrum show a downfield shift for the hydroxyl proton, consistent with the presence of a strong IHB.

Table 2: Calculated and Experimental Spectroscopic Data Related to IHB in this compound

| Spectroscopic Feature | Calculated Value | Experimental Value | Reference |

| O-H Stretching Freq. (cm⁻¹) | ~3200-3400 | Broad band centered ~3200 | [3] |

| ¹H NMR Chemical Shift (ppm) | 12.0-13.0 | 12.2 | [1] |

The Photochemistry of this compound: Excited-State Intramolecular Proton Transfer (ESIPT)

The UV-absorbing capability of 2-HBP is intrinsically linked to the ESIPT process. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, leading to an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group. This creates a transient keto-tautomer in an excited state.

The keto-tautomer then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat. A subsequent rapid back-proton transfer in the ground state regenerates the original enol form, completing the photoprotective cycle. This entire process occurs on a picosecond timescale, allowing the molecule to absorb multiple photons without undergoing photodegradation.

Visualizing the ESIPT Mechanism

The ESIPT process can be visualized as a four-level photochemical cycle. The following diagram, generated using the DOT language, illustrates this process.

References

An In-Depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzophenone (2-HBP) and its derivatives are a class of organic molecules renowned for their potent ultraviolet (UV) absorbing properties. This characteristic has led to their widespread application as photostabilizers in various industrial and pharmaceutical formulations. At the heart of their photostability lies a fascinating and ultrafast photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of UV radiation, the 2-HBP molecule undergoes a rapid and reversible tautomerization, transferring a proton from the hydroxyl group to the carbonyl oxygen. This process occurs on a femtosecond to picosecond timescale and provides an efficient non-radiative decay pathway for the absorbed energy, dissipating it as heat and thus preventing photodegradation of the host material. Understanding the intricate details of the ESIPT mechanism in 2-HBP is crucial for the rational design of novel and more efficient photoprotective agents and for advancing its applications in fields such as drug delivery, bio-imaging, and molecular sensors.

This technical guide provides a comprehensive overview of the ESIPT phenomenon in this compound, detailing the underlying photophysical principles, experimental methodologies for its investigation, and key quantitative data.

The Core Mechanism of ESIPT in this compound

The ESIPT process in this compound involves the interconversion between two tautomeric forms: the enol form and the keto form. In the ground state (S₀), the enol form is thermodynamically more stable.[1][2]

The ESIPT photocycle can be described in four key steps:

-

Photoexcitation: The enol tautomer absorbs a photon of UV light, promoting it to an excited singlet state (S₁). This electronic transition is typically a π-π* transition.[1]

-

Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast intramolecular proton transfer through a pre-existing intramolecular hydrogen bond, leading to the formation of the excited keto tautomer (K*). This transfer is a barrierless or low-barrier process and is the cornerstone of the high efficiency of ESIPT.[1][2]

-

Keto Tautomer Emission/Relaxation: The excited keto tautomer can relax to its ground state (K) via radiative (fluorescence) or non-radiative pathways. The fluorescence from the keto tautomer is characterized by a large Stokes shift, meaning it emits at a significantly longer wavelength than its absorption.[1][2] This dual emission from both the enol and keto forms is a hallmark of many ESIPT systems.[1]

-

Ground State Reverse Proton Transfer: The keto tautomer in the ground state is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable enol tautomer, completing the photocycle.

This rapid and efficient cycle allows this compound to dissipate harmful UV energy as heat with minimal photodegradation.

Quantitative Photophysical Data

The photophysical properties of this compound and its derivatives are highly sensitive to the molecular environment, particularly the solvent. The following tables summarize key quantitative data reported for this compound derivatives, which provide insight into the parent molecule's behavior.

Table 1: Absorption and Emission Maxima of this compound Derivatives in THF [1][2]

| Compound | Absorption λmax (nm) | Emission λem (nm) (Enol) | Emission λem (nm) (Keto) |

| BPOH-TPA | 295 | ~450 | 550 |

| BPOH-PhCz | 295 | ~450 | 558 |

| BPOH-SF | 295 | ~450 | 582 |

Note: BPOH-TPA, BPOH-PhCz, and BPOH-SF are derivatives of this compound with different electron-donating groups.[1][2]

Table 2: Photoluminescence Quantum Yields (ΦPL) and Lifetimes (τ) of this compound Derivatives in THF [1][2][3]

| Compound | ΦPL (Enol) | τ (ns) (Enol) |

| BPOH-TPA | Low | Few ns |

| BPOH-PhCz | Low | Few ns |

| BPOH-SF | Low | Few ns |

The low photoluminescence quantum yields and short lifetimes of the enol form are indicative of the extremely fast and efficient ESIPT process, which quenches the enol fluorescence.[1][2][3]

Experimental Protocols

The investigation of ESIPT in this compound relies on a combination of steady-state and time-resolved spectroscopic techniques, complemented by computational modeling.

Synthesis of this compound